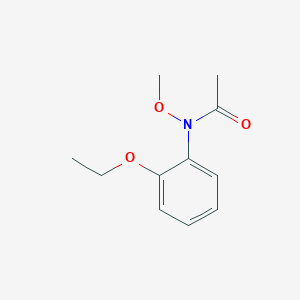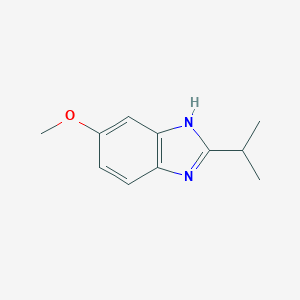![molecular formula C8H14O B067165 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 162239-52-3](/img/structure/B67165.png)
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane, also known as DOH, is a bicyclic compound that is commonly used in scientific research due to its unique chemical properties. It is a colorless liquid that is soluble in water and has a molecular weight of 126.19 g/mol. The compound has a wide range of applications in the field of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane is not fully understood, but it is believed to act as a nucleophile in organic reactions. It has been shown to react with a variety of electrophiles, including aldehydes, ketones, and epoxides. 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Effets Biochimiques Et Physiologiques
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane has been shown to have a variety of biochemical and physiological effects, including anticholinesterase activity, antitumor activity, and anticonvulsant activity. It has also been shown to have anxiolytic and sedative effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane in lab experiments is its unique chemical properties, which make it a useful reagent for organic synthesis and a model compound for studying enzyme mechanisms. However, 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane is also highly reactive and can be difficult to handle, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane, including the development of new synthetic methods for producing 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane and its derivatives, the study of its interactions with enzymes and other biomolecules, and the investigation of its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane and its effects on biochemical and physiological processes.
Méthodes De Synthèse
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane can be synthesized through a variety of methods, including the reaction of cyclohexanone with paraformaldehyde and hydrochloric acid, the reaction of 1,3-cyclohexanedione with ethylene glycol and sulfuric acid, and the reaction of cyclohexene with paraformaldehyde and hydrochloric acid. The yield of 1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane varies depending on the synthesis method, with the highest yield reported to be 85% using the cyclohexene method.
Applications De Recherche Scientifique
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane has a wide range of applications in scientific research, including as a solvent for organic compounds, a reagent in organic synthesis, and a chiral auxiliary in asymmetric synthesis. It is also used as a model compound for studying the mechanism of action of various enzymes and as a starting material for the synthesis of other compounds.
Propriétés
Numéro CAS |
162239-52-3 |
|---|---|
Nom du produit |
1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane |
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
1,5-dimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(2)7(6)9-8/h6-7H,3-5H2,1-2H3 |
Clé InChI |
JECOGJBQQYXLLN-UHFFFAOYSA-N |
SMILES |
CC1CCCC2(C1O2)C |
SMILES canonique |
CC1CCCC2(C1O2)C |
Synonymes |
7-Oxabicyclo[4.1.0]heptane, 1,5-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



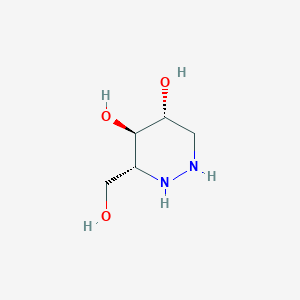
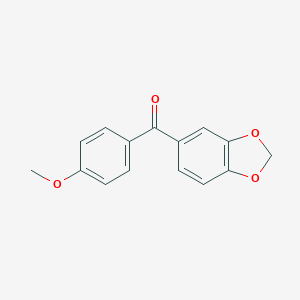
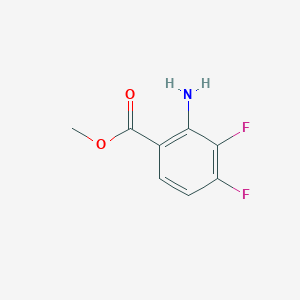
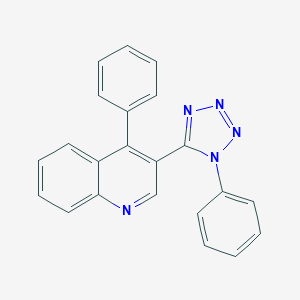
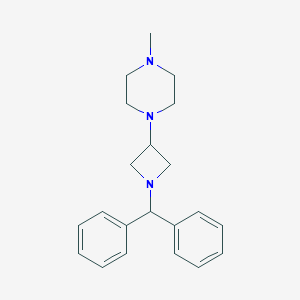
![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
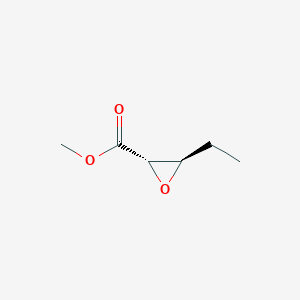
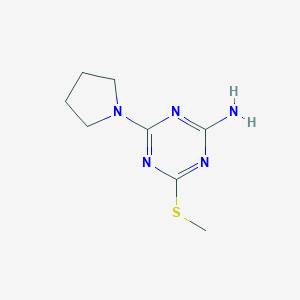
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
